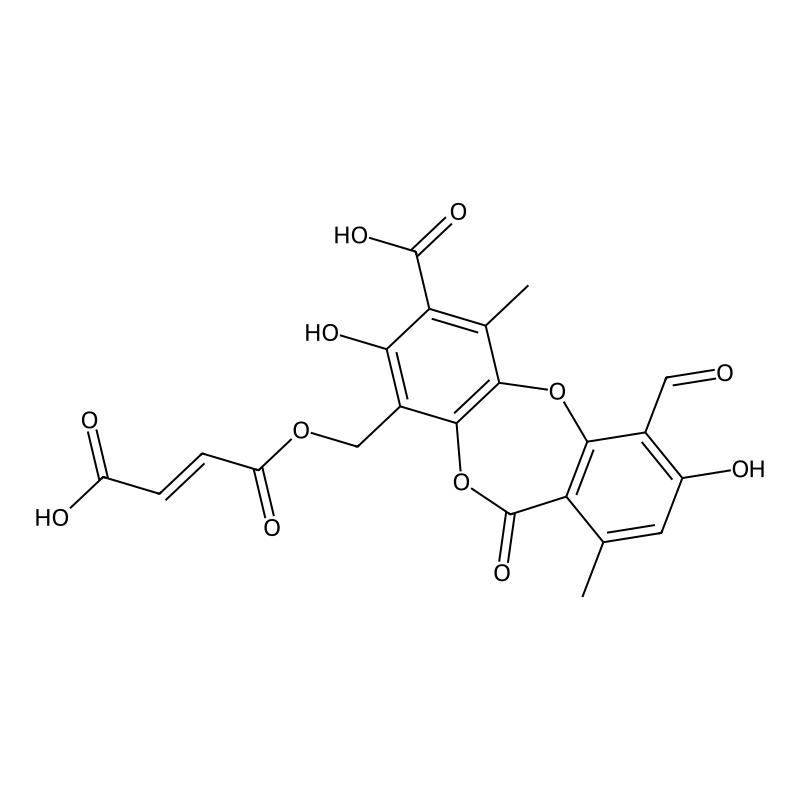

Fumarprotocetraric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Tau Protein Aggregation in Neurodegenerative Disorders

Specific Scientific Field: Neurodegenerative Disorders

Summary of the Application: Fumarprotocetraric acid has been found to inhibit Tau protein aggregation, which is a key pathological mechanism in neurodegenerative disorders such as Tauopathies.

Methods of Application or Experimental Procedures: The study isolated three compounds from Antarctic lichens Cladonia cariosa and Himantormia lugubrisprotolichesterinic acid, fumarprotocetraric acid, and lichesterinic acid. Based on its inhibition capacity, fumarprotocetraric acid was tested further.

Results or Outcomes: The results suggest that fumarprotocetraric acid remodels soluble oligomers and diminishes β sheet content, as demonstrated through ThT experiments.

Fumarprotocetraric acid is a naturally occurring compound classified as a depside, primarily found in various lichen species, including Cladonia verticillata and Cetraria ericetorum. Its chemical formula is . This compound is characterized by its complex structure, which consists of two phenolic units linked by an ester bond, contributing to its unique properties and biological activities. Fumarprotocetraric acid has garnered attention for its potential therapeutic applications due to its diverse pharmacological effects.

Fumarprotocetraric acid has demonstrated a range of biological activities, including:

- Antimicrobial Activity: Exhibits significant inhibitory effects against various bacterial strains.

- Antioxidant Properties: Scavenges free radicals, contributing to cellular protection against oxidative stress.

- Immunomodulatory Effects: Enhances immune responses, which may have implications for therapeutic applications in immunocompromised conditions .

- Anticarcinogenic Potential: Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines .

Studies have also indicated that fumarprotocetraric acid can inhibit tau protein aggregation, which is relevant in neurodegenerative diseases like Alzheimer's .

Fumarprotocetraric acid is typically isolated from lichen species through solvent extraction methods. Commonly used solvents include chloroform and dichloromethane. The extraction process involves grinding the lichen material followed by multiple extractions with the solvent. The resulting extracts undergo purification techniques such as column chromatography to isolate fumarprotocetraric acid .

The biosynthesis of fumarprotocetraric acid in lichens is believed to occur via the acetate-polymalonate pathway, where two β-orcinol-type phenolic units are linked through ether or ester bonds .

Fumarprotocetraric acid has several applications:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored as a potential ingredient in medications aimed at treating infections and oxidative stress-related diseases.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations to protect against environmental damage.

- Food Industry: Its natural preservative qualities may be utilized in food products to enhance shelf life and safety.

Research indicates that fumarprotocetraric acid interacts with various biological molecules, particularly proteins involved in aggregation processes. For instance, it has been shown to inhibit tau protein aggregation by covalently modifying cysteine residues within the protein structure . This interaction suggests potential therapeutic avenues for treating neurodegenerative diseases characterized by protein misfolding.

Fumarprotocetraric acid shares structural similarities with several other lichen-derived compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Fumarprotocetraric Acid | Antimicrobial, antioxidant | Inhibits tau aggregation | |

| Usnic Acid | Antimicrobial, anti-inflammatory | Stronger antimicrobial activity | |

| Atranorin | Antioxidant, cytotoxic | Exhibits cytotoxicity against cancer cells | |

| Protolichesterinic Acid | Antimicrobial | Less studied for neuroprotective effects |

Fumarprotocetraric acid stands out due to its specific ability to inhibit tau protein aggregation while also exhibiting broad-spectrum antimicrobial and antioxidant activities.

Polyketide Synthase-Mediated Biosynthesis

Fumarprotocetraric acid biosynthesis follows the established polyketide pathway characteristic of lichen depsidones, mediated by non-reducing polyketide synthases (Non-Reducing Polyketide Synthases) [9] [21]. The compound, with molecular formula C₂₂H₁₆O₁₂ and molecular weight 472.4 grams per mole, represents a complex depsidone structure featuring the characteristic 11H-dibenzo[b,e] [1] [4]dioxepin-11-one ring system [2] [3]. The biosynthetic machinery involves iterative type I polyketide synthases that contain multiple functional domains including ketosynthase, acyltransferase, product template, acyl carrier protein, and thioesterase domains [9].

The biosynthetic process initiates with acetyl-Coenzyme A as the primary precursor, though specific fatty acid synthases provide acyl-acyl carrier protein starters for the polyketide synthase in many cases [9] [13]. In the case of fumarprotocetraric acid, the polyketide synthase catalyzes the formation and dimerization of phenolic rings to produce the initial depside structure [9] [23]. The enzyme constructs and esterifies two different rings using dual acyl carrier protein domains, with the carboxyl group of the A ring forming an ester bond with the 4' hydroxyl of the B ring [9].

Recent genomic studies have identified specific gene clusters associated with fumarprotocetraric acid biosynthesis in lichen-forming fungi [24] [26]. In Cladonia rangiferina, tissue-specific localization studies using laser microdissection revealed that genes involved in fumarprotocetraric acid biosynthesis, including specific polyketide synthase genes, are most actively expressed in the outer apical regions proximal to the photobiont [26]. The differential gene expression patterns demonstrate that polyketide biosynthesis occurs predominantly in regions where mycobiont-photobiont interactions are most intense [26].

| Biosynthetic Component | Function | Location in Gene Cluster |

|---|---|---|

| Non-Reducing Polyketide Synthase | Ring formation and esterification | Core gene |

| Cytochrome P450 | Ether bond formation | Adjacent to polyketide synthase |

| Fatty Acid Synthase | Starter unit provision | Upstream of core gene |

| Transporters | Metabolite export | Flanking regions |

Role of Mycobiont-Photobiont Interactions in Depsidone Production

The production of fumarprotocetraric acid is intimately linked to the complex symbiotic relationship between the mycobiont and photobiont in lichen thalli [16] [17]. The mycobiont, which constitutes the main proportion of lichen biomass, controls the development of photobiont cell division and growth while regulating photobiont cell size and ultrastructure [16]. This control mechanism directly influences secondary metabolite production, including depsidone biosynthesis [17].

Molecular crosstalk between symbionts begins during the pre-contact stage, where chemical signaling supports mutual recognition between prospective partners [16]. Fungal lectins act as readers of the sugar code, eliciting contact and recognizing compatible photobionts, while algal metabolites such as cyclic peptides released into the extracellular environment attract potential mycobionts [16]. This recognition process is crucial for establishing the cellular architecture necessary for optimal secondary metabolite production [17].

The photobiont contributes essential carbon sources through the release of sugar alcohols, primarily sorbitol, glucose, and sucrose, which the mycobiont incorporates using specific transporters [16]. These compounds enter fungal glycolysis and provide the carbon skeletons necessary for polyketide biosynthesis [16]. Importantly, photobionts release these compounds only in the presence of mycobiont stimuli, indicating that depsidone production requires active symbiotic signaling [16].

Research has demonstrated that the unique nature of lichen symbiosis has substantially shaped lichen chemistry, driving the production of metabolites that benefit the lichen holobiome rather than individual partners [17] [19]. In cyanobacterial photobionts, compounds produced differ significantly from those in free-living cyanobacteria and are unique to symbiotic organisms [17]. This symbiosis-driven chemical evolution has resulted in the production of specialized compounds like fumarprotocetraric acid that serve protective and regulatory functions within the lichen thallus [17].

The spatial organization of secondary metabolite production within lichen thalli reflects the importance of mycobiont-photobiont proximity [26]. Gene expression studies reveal that fumarprotocetraric acid biosynthesis occurs predominantly in cortical and medullary regions where fungal hyphae maintain close contact with photobiont cells [26]. This localization pattern ensures efficient carbon flow from photosynthesis to secondary metabolite production [17].

Enzymatic Mechanisms in Depside-Depsidone Interconversion

The conversion of depsides to depsidones represents a critical enzymatic step in fumarprotocetraric acid biosynthesis, mediated by specific cytochrome P450 enzymes [9] [21] [22]. While the initial polyketide synthase produces the depside precursor through esterification of two phenolic rings, the formation of the characteristic ether bond that defines depsidones requires oxidative cyclization catalyzed by cytochrome P450 monooxygenases [9] [23].

The enzymatic mechanism involves oxidative coupling of the C2 hydroxyl group of the A ring to the 5' carbon of the B ring, forming the seven-membered lactone ring characteristic of depsidones [9] [22]. This cytochrome P450-mediated reaction represents the key transformation that distinguishes depsidones from their depside precursors [21] [23]. The enzyme catalyzes the removal of hydrogen atoms in an oxidative cyclization process, creating the rigid dibenzo[b,e] [1] [4]dioxepin-11-one framework [11].

Confumarprotocetraric acid, a reduced derivative of fumarprotocetraric acid, provides important insights into the enzymatic interconversion mechanisms [8]. This compound co-occurs with fumarprotocetraric acid in many Cladonia species and represents an intermediate in the biosynthetic pathway [8]. The relationship between these compounds suggests that additional reductase enzymes may be involved in the final steps of fumarprotocetraric acid maturation [8].

Recent studies have identified specific gene clusters containing both the core polyketide synthase and the cytochrome P450 genes necessary for depsidone formation [9] [12]. These biosynthetic gene clusters are closely linked within fungal genomes, ensuring coordinated expression of the enzymatic machinery required for complete depsidone biosynthesis [9]. The cytochrome P450 genes show high sequence conservation across different lichen-forming fungi that produce structurally related depsidones [12].

| Enzymatic Step | Enzyme Type | Substrate | Product | Co-factors Required |

|---|---|---|---|---|

| Ring Formation | Non-Reducing Polyketide Synthase | Acetyl-CoA + Malonyl-CoA | Depside precursor | NADPH, CoA |

| Ether Bond Formation | Cytochrome P450 | Depside intermediate | Depsidone | NADPH, O₂ |

| Side Chain Modification | Specific reductases | Depsidone intermediate | Fumarprotocetraric acid | NADH/NADPH |

| Decarboxylation | Decarboxylase | Carboxylated intermediate | Final product | Mg²⁺ |

The substrate promiscuity observed in some depsidone biosynthetic enzymes allows for the production of structurally related compounds from the same enzymatic machinery [12]. Decarboxylase enzymes involved in the pathway exhibit broad substrate specificity, enabling the formation of multiple depsidone variants including fumarprotocetraric acid and its analogs [12]. This enzymatic flexibility contributes to the chemical diversity observed in lichen secondary metabolites and provides evolutionary advantages through the production of multiple bioactive compounds from a single biosynthetic pathway [12].

Fumarprotocetraric acid represents one of the most widely distributed secondary metabolites among lichen-forming fungi, with documented occurrence across multiple genera and hundreds of species [1] [2]. This depsidone-type compound demonstrates remarkable taxonomic consistency within certain lineages while exhibiting significant variation in production levels and ecological contexts.

Genus Cladonia exhibits the most extensive fumarprotocetraric acid production among documented lichen taxa [2] [3]. Within this fruticose genus, the compound has been identified in numerous species including Cladonia chlorophaea, multiple varieties of Cladonia fimbriata (var. apolepta f. coniocraea, var. cornuto-radiata, var. simplex f. major and minor), Cladonia foliacea (var. alcicornis and var. convoluta), Cladonia furcata (var. pinnata and var. racemosa), Cladonia gracilis (var. chordalis and var. elongata), various Cladonia pityrea forms, Cladonia pyxidata varieties, Cladonia subcervicornis, and multiple Cladonia verticillata variants [2] [3]. Research on Cladonia verticillaris has demonstrated that this species produces both fumarprotocetraric acid and protocetraric acid as primary bioactive secondary metabolites [4]. The biosynthetic machinery for fumarprotocetraric acid production in Cladonia species involves complex polyketide synthase systems, with studies on Cladonia rangiferina revealing differential gene expression patterns of fungal genes including CrPKS1, CrPKS3, and CrPKS16 that correlate with secondary metabolite biosynthesis [5].

Genus Cetraria demonstrates particularly notable fumarprotocetraric acid accumulation, with Cetraria islandica serving as the archetypal example [3] [6]. In Iceland moss (Cetraria islandica), fumarprotocetraric acid constitutes 1-2% of the dried thallus mass fraction, representing one of the highest documented concentrations of this compound in any lichen species [3]. Additional Cetraria species producing fumarprotocetraric acid include Cetraria fahluensis, Cetraria ericetorum, and other cetrarioid lichens [2] [6]. The compound's presence in Cetraria species appears closely linked to their ecological adaptations to acidic substrates and harsh environmental conditions, particularly in arctic and subarctic regions [6].

Genus Usnea, while primarily known for usnic acid production, also synthesizes fumarprotocetraric acid in certain species [7] [8]. Usnea barbata and other Usnea species have been documented to contain this depsidone, though typically in lower concentrations compared to their characteristic dibenzofuran derivatives [8]. The co-occurrence of fumarprotocetraric acid with usnic acid in Usnea species may represent complementary stress tolerance mechanisms.

Additional genera producing fumarprotocetraric acid include Parmelia stygia, Melanelia stygia, Callopisma teicholytum, and Dendrographa leucophaea [2]. The widespread taxonomic distribution suggests that fumarprotocetraric acid biosynthesis represents an evolutionarily advantageous trait that has been maintained or independently evolved across multiple lichen lineages [9].

Environmental Factors Influencing Thallus Accumulation

The accumulation of fumarprotocetraric acid within lichen thalli responds dynamically to multiple environmental variables, reflecting the compound's role in stress tolerance and ecological adaptation [10] [11].

pH and Substrate Chemistry exert profound influence on fumarprotocetraric acid accumulation patterns. Research has established that lichens containing fumarprotocetraric acid preferentially colonize substrates within specific pH ranges, with optimal conditions occurring between pH 3.5-5.5 and peak accumulation at pH 4.0-4.5 [12] [13]. This pH preference correlates directly with the compound's first dissociation constant (pKa1) of 2.8, measured in methanol [12]. The relationship between environmental pH and fumarprotocetraric acid effectiveness demonstrates that below pH 3.5, the protonated form predominates, potentially leading to cytoplasmic acidification and cellular damage [13]. Conversely, at pH values significantly above the pKa1, the compound's protective mechanisms become less effective [14].

Temperature and Climatic Conditions influence both the synthesis and stability of fumarprotocetraric acid in lichen thalli [15] [16]. Studies indicate that temperature fluctuations affect metabolic rates and secondary metabolite production, with moderate temperatures generally favoring compound accumulation [11]. Extreme temperature events, particularly heat stress, can compromise the integrity of fumarprotocetraric acid-containing thalli, although the compound may provide some protection against oxidative damage during temperature stress [16].

Light Exposure and Radiation represent critical environmental factors affecting fumarprotocetraric acid accumulation [15]. Moderate light exposure enhances photosynthetic activity and supports secondary metabolite production, while excessive radiation can induce oxidative stress that may alter compound concentrations [15]. The positioning of lichen thalli on substrates—particularly the preference for northern-facing surfaces with reduced direct sunlight exposure—correlates with optimal fumarprotocetraric acid accumulation patterns [15].

Humidity and Water Availability significantly influence fumarprotocetraric acid synthesis and accumulation [17] [18]. High humidity conditions promote metabolic activity in poikilohydric lichens, enabling active secondary metabolite production during hydrated states [17]. The compound's synthesis requires adequate water availability for the complex biosynthetic pathways involved in polyketide formation [18].

Metal Concentrations and Geochemical Environment demonstrate complex relationships with fumarprotocetraric acid accumulation [19] [20]. Low to moderate metal concentrations may enhance the compound's protective functions, while excessive metal stress can disrupt normal metabolic processes and reduce secondary metabolite production [19]. The compound's metal-binding properties suggest that its accumulation may increase in response to environmental metal availability up to tolerance thresholds [20].

Nitrogen Availability and Nutrient Status influence fumarprotocetraric acid production through effects on overall lichen metabolism [21] [22]. Excess nitrogen availability, particularly from atmospheric pollution, can alter secondary metabolite profiles and potentially reduce fumarprotocetraric acid accumulation [21]. Species producing fumarprotocetraric acid often prefer nutrient-poor, oligotrophic environments where the compound's protective properties provide competitive advantages [22].

Air Quality and Pollution Levels directly impact fumarprotocetraric acid accumulation and lichen survival [11] [23]. Clean air conditions favor optimal compound production, while atmospheric pollutants can disrupt metabolic processes and reduce secondary metabolite synthesis [23]. However, the compound's protective properties may enable certain tolerance to moderate pollution levels, explaining the persistence of some fumarprotocetraric acid-producing species in areas with mild atmospheric contamination [11].

Geochemical Adaptations and Acid Tolerance Mechanisms

Fumarprotocetraric acid functions through sophisticated molecular mechanisms that enable lichens to survive in geochemically challenging environments, particularly those characterized by low pH and elevated metal concentrations [12] [24] [25].

Protonophoric Activity and pH Regulation constitute the primary acid tolerance mechanism mediated by fumarprotocetraric acid [12] [13]. The compound's ability to shuttle protons across cellular membranes depends critically on its protonation state, which is determined by environmental pH relative to its pKa1 value of 2.8 [12]. At pH levels below the pKa1, the predominance of protonated fumarprotocetraric acid molecules can lead to excessive proton influx into the cytoplasm, potentially causing cellular acidification and metabolic disruption [13]. This mechanism explains why fumarprotocetraric acid-containing lichens typically decline at environmental pH below 3.5, where protonophoric activity becomes detrimental rather than protective [13]. Experimental evidence demonstrates that Cetraria islandica shows increased tolerance to sulfuric acid solutions at pH 3.5 when fumarprotocetraric acid is present, confirming the compound's protective role within optimal pH ranges [26].

Metal Ion Complexation and Homeostasis represent crucial geochemical adaptations facilitated by fumarprotocetraric acid [24] [25]. The compound exhibits differential binding affinity for various metal cations, with particularly strong interactions with iron, copper, manganese, and zinc ions [24]. Research indicates that fumarprotocetraric acid can reduce the absorption of Fe2+ at cation exchange sites, providing protection against iron toxicity in metal-rich environments [24]. The compound's metal-binding characteristics vary with pH, demonstrating enhanced complexation capacity under specific geochemical conditions [14]. Quantum chemical calculations reveal that while fumarprotocetraric acid shows strong binding affinity for alkali cations, the preference order follows Li+ > Na+ > K+ > Rb+ > Cs+, indicating no specific cesium selectivity but effective retention of various metal ions [25].

Oxidative Stress Management and Cellular Protection involve multiple pathways through which fumarprotocetraric acid contributes to geochemical stress tolerance [10] [27]. The compound participates in reactive oxygen species scavenging, helping to mitigate oxidative damage caused by metal stress and environmental extremes [10]. Secondary metabolites including fumarprotocetraric acid have been shown to enhance antioxidant defense mechanisms in lichens exposed to heavy metal pollution [27]. The compound's role in membrane protection helps maintain cellular integrity under stress conditions, preventing ion leakage and preserving metabolic function [28].

Biochemical Compartmentalization and Tolerance Strategies enable fumarprotocetraric acid to function effectively in stress environments [29] [30]. The compound's localization within specific thallus regions, particularly the medullary layer, provides strategic positioning for metal sequestration and pH buffering [25]. Comparative studies of metal-hyperaccumulating lichens reveal that fumarprotocetraric acid production represents an active tolerance mechanism rather than passive resistance, involving enhanced synthesis in response to geochemical stress [30]. The compound's integration with other secondary metabolites creates synergistic protection systems that enable lichen survival in extreme geochemical environments [29].